![molecular formula C22H26N2OS B2710370 N-(4-butylphenyl)-2-(1-ethylindol-3-yl)sulfanylacetamide CAS No. 851411-96-6](/img/structure/B2710370.png)
N-(4-butylphenyl)-2-(1-ethylindol-3-yl)sulfanylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-butylphenyl)-2-(1-ethylindol-3-yl)sulfanylacetamide, also known as BPIE-SA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various research fields. BPIE-SA is a thiol-based compound that is synthesized through a simple and efficient method.
Applications De Recherche Scientifique
Glutaminase Inhibition
N-(4-butylphenyl)-2-(1-ethylindol-3-yl)sulfanylacetamide is structurally related to bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), a potent and selective allosteric inhibitor of kidney-type glutaminase (GLS). Research has identified BPTES analogs as potential GLS inhibitors, offering therapeutic potential in oncology. The structure-activity relationship studies on these analogs, including N-(4-butylphenyl)-2-(1-ethylindol-3-yl)sulfanylacetamide, provide insights into improving drug-like properties and therapeutic efficacy in cancer treatment (Shukla et al., 2012).
Antimicrobial Studies
Studies on sulfanilamide derivatives, closely related to N-(4-butylphenyl)-2-(1-ethylindol-3-yl)sulfanylacetamide, have revealed their potential in antimicrobial applications. These derivatives exhibit distinct packing and hydrogen bonding models, influencing their antibacterial and antifungal activities. The analysis of their crystal structures and thermogravimetric properties contributes to understanding the antimicrobial efficacy of related compounds (Lahtinen et al., 2014).
Anti-Helicobacter Pylori Agents
Compounds structurally similar to N-(4-butylphenyl)-2-(1-ethylindol-3-yl)sulfanylacetamide have demonstrated potent and selective activities against the gastric pathogen Helicobacter pylori. These compounds, including carbamates derived from similar molecular scaffolds, show promise as novel anti-H. pylori agents, fulfilling several significant in vitro microbiological criteria necessary for therapeutic application (Carcanague et al., 2002).
In Vitro Anticancer Evaluation
Research on 4-arylsulfonyl-1,3-oxazoles, structurally related to N-(4-butylphenyl)-2-(1-ethylindol-3-yl)sulfanylacetamide, has shown significant anticancer activities. These compounds have been tested against various cancer cell lines, exhibiting cytostatic and antiproliferative effects. This suggests potential for similar compounds in targeted cancer therapy (Zyabrev et al., 2022).
Propriétés
IUPAC Name |
N-(4-butylphenyl)-2-(1-ethylindol-3-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2OS/c1-3-5-8-17-11-13-18(14-12-17)23-22(25)16-26-21-15-24(4-2)20-10-7-6-9-19(20)21/h6-7,9-15H,3-5,8,16H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYKNOWZXHYYIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butylphenyl)-2-(1-ethylindol-3-yl)sulfanylacetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.